Phenethyl 2-methylbutyrate
Overview
Description
Synthesis Analysis
The synthesis of Phenethyl 2-methylbutyrate involves chemical processes and reactions that enable the formation of this compound. A notable method includes the Ca(OH)2-catalyzed direct condensation of cyclobutanone with aldehydes, followed by (PhSe)2-catalyzed Baeyer–Villiger oxidation, which leads to the creation of versatile building blocks such as 4-methylenebutanolides. These steps underscore the innovative approaches to synthesizing compounds like Phenethyl 2-methylbutyrate and highlight the chemical flexibility and potential for varied applications (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of Phenethyl 2-methylbutyrate, like other chemical compounds, is defined by its atomic composition and the spatial arrangement of atoms. Studies using techniques such as gas electron diffraction have been pivotal in understanding the bond distances and valence angles of related molecules, providing insights into the structural characteristics that influence the chemical behavior and reactivity of Phenethyl 2-methylbutyrate (Tokue et al., 1974).
Chemical Reactions and Properties
Phenethyl 2-methylbutyrate undergoes various chemical reactions that define its reactivity and functional applications. The compound's involvement in reactions like methoxycarbonylation, where it can form unsaturated esters or undergo cascade reactions to produce α,ω-diesters, illustrates its versatility. Such reactions are catalyzed by palladium complexes, indicating the compound's potential in synthetic chemistry and material science applications (Núñez Magro et al., 2010).
Scientific Research Applications
Rumen Fermentation in Livestock : Supplementation with 2-methylbutyrate, a compound related to Phenethyl 2-methylbutyrate, has been studied for its effects on rumen fermentation, ruminal enzyme activities, urinary excretion of purine derivatives, and feed digestibility in steers. This supplementation showed potential impacts on digestive processes in livestock (Wang et al., 2012).
Effects on Rumen Microflora and Methane Production : Another study focused on the effects of 2-methylbutyrate supplementation on rumen microflora, enzyme activities, and methane production in Simmental steers. It provided insights into how this compound can influence gut microbial populations and metabolic processes in cattle (Zhang et al., 2015).
Growth Performance in Dairy Calves : Research on the effects of 2-methylbutyrate supplementation on growth performance and ruminal development in pre- and post-weaned dairy calves indicated potential benefits in early livestock development (Liu et al., 2016).
Biopolymer Production and Bioremediation : Studies on Methylosinus trichosporium OB3b showed the potential of this organism in bioremediation of chlorinated hydrocarbons and production of poly-β-hydroxybutyrate, a biopolymer. This research highlights the industrial and environmental applications of related butyrate compounds (Shah et al., 1996).
Cancer Prevention and Treatment : Phenethyl isothiocyanate (PEITC), a compound structurally related to Phenethyl 2-methylbutyrate, has been studied for its role in inhibiting esophageal tumorigenesis and DNA methylation. This suggests potential applications in cancer prevention (Morse et al., 1993).
Distribution and Metabolism in Anticarcinogenic Activities : Research into the distribution and metabolism of PEITC in mice, focusing on its anticarcinogenic properties, provides insights into how similar compounds might be used in medical applications (Eklind et al., 1990).
properties
IUPAC Name |
2-phenylethyl 2-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-11(2)13(14)15-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKKTLBBYFABAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047567 | |
Record name | 2-Phenylethyl 2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; sweet floral fruity odour with a warm, oily-herbaceous undertone | |
Record name | Phenethyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/926/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
136.00 °C. @ 30.00 mm Hg | |
Record name | 2-Phenylethyl 2-methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | Phenethyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/926/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.974-0.980 | |
Record name | Phenethyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/926/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Phenethyl 2-methylbutyrate | |
CAS RN |
24817-51-4 | |
Record name | Phenylethyl 2-methylbutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24817-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethyl 2-methylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024817514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-methyl-, 2-phenylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenylethyl 2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylethyl 2-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENETHYL 2-METHYLBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D2I5SJ45Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Phenylethyl 2-methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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